molecular formula C25H28N4O3 B2839375 N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251543-81-3

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Numéro de catalogue: B2839375
Numéro CAS: 1251543-81-3
Poids moléculaire: 432.524
Clé InChI: AVLHCXHMJGAEGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core, a cyclopentyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the quinoxaline derivative.

    Attachment of the Substituted Phenyl Group: The substituted phenyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinoxaline Derivatives: Compounds with a similar quinoxaline core structure.

    Cyclopentyl-Substituted Compounds: Molecules containing a cyclopentyl group.

    Substituted Phenyl Compounds: Compounds with various substituted phenyl groups.

Uniqueness

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups and structural features

Activité Biologique

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Its molecular structure includes a quinoxaline core, which is known for various biological activities, including anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research indicates that compounds similar to N-cyclopentyl derivatives exhibit significant anticonvulsant effects. For instance, studies on related compounds in the cyclopentane series have shown promising results in preventing seizures induced by pentylenetetrazole (PTZ). The most potent analogs demonstrated an effective dose (ED50) significantly lower than standard anticonvulsants like Phenobarbital and Ethosuximide .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mmol/kg)Reference Drug ED50 (mmol/kg)
6g0.0043Phenobarbital 0.06
6e0.019Diphenylhydantoin 0.034
6r0.031Ethosuximide 0.92

This data suggests that N-cyclopentyl derivatives could be developed further for seizure management.

Anticancer Activity

In vitro studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. For example, a related compound demonstrated selective activity against non-small cell lung cancer and CNS cancer cell lines . The compound's mechanism appears to involve the induction of apoptosis in malignant cells.

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineLog GI(50)
Compound AHOP-92-6.01
Compound BU251-6.00

These findings highlight the potential of N-cyclopentyl derivatives as anticancer agents.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. Specifically, it is hypothesized to interact with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for its anticonvulsant effects.

Case Studies

Several case studies have documented the efficacy and safety profile of quinoxaline derivatives in clinical settings:

  • Case Study on Seizure Management : A clinical trial involving patients with refractory epilepsy showed that a similar quinoxaline derivative reduced seizure frequency by over 50% in a significant number of participants.
  • Case Study on Cancer Therapy : Patients with advanced non-small cell lung cancer treated with a related compound exhibited tumor shrinkage and improved quality of life metrics.

Propriétés

IUPAC Name

N-cyclopentyl-1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-17-8-6-7-16(2)24(17)28-22(30)15-29-21-12-11-18(13-20(21)26-14-23(29)31)25(32)27-19-9-4-5-10-19/h6-8,11-14,19H,3-5,9-10,15H2,1-2H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHCXHMJGAEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.